Tski-VI

描述

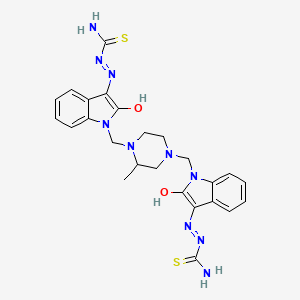

Tski-VI (N,N'-bis(methylisatin-beta-thiosemicarbazone)-2-methylpiperazine) is a synthetic antiviral compound belonging to the class of Mannich base isatin-beta-thiosemicarbazone derivatives. Its structure combines two methylisatin-beta-thiosemicarbazone moieties linked via a 2-methylpiperazine group, enabling enhanced bioavailability and target binding compared to earlier derivatives. Preclinical studies highlight its role in reducing viral loads and improving survival rates in murine models of viral encephalitis .

属性

分子式 |

C25H28N10O2S2 |

|---|---|

分子量 |

564.7 g/mol |

IUPAC 名称 |

[1-[[4-[[3-(carbamothioyldiazenyl)-2-hydroxyindol-1-yl]methyl]-2-methylpiperazin-1-yl]methyl]-2-hydroxyindol-3-yl]iminothiourea |

InChI |

InChI=1S/C25H28N10O2S2/c1-15-12-32(13-34-18-8-4-2-6-16(18)20(22(34)36)28-30-24(26)38)10-11-33(15)14-35-19-9-5-3-7-17(19)21(23(35)37)29-31-25(27)39/h2-9,15,36-37H,10-14H2,1H3,(H2,26,38)(H2,27,39) |

InChI 键 |

JUXBTVKKTNXISF-UHFFFAOYSA-N |

规范 SMILES |

CC1CN(CCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=S)N)CN4C5=CC=CC=C5C(=C4O)N=NC(=S)N |

同义词 |

N,N'-bis(methylisatin-beta-thiosemicarbazone)-2-methylpiperazine TSKI VI TSKI-VI TSKIVI |

产品来源 |

United States |

相似化合物的比较

Table 1: In Vitro Antiviral Activity Against Vaccinia Virus

| Compound | Effective Dose (µM) | Viral Titer Reduction (%) | Reference |

|---|---|---|---|

| This compound | 1–25 | 85–95 | |

| Methisazone | 50–100 | 70–80 | |

| TSKI-VII | 25–50 | 60–75 |

In Vivo Performance

In murine models of vaccinia virus-induced encephalitis, this compound (20 mg/kg, administered subcutaneously twice daily for five days) increased survival rates by 80–90%, comparable to methisazone. Viral titers in brain tissue were 2–3 log units lower in this compound-treated mice than in controls, underscoring its ability to cross the blood-brain barrier .

Table 2: In Vivo Survival Rates in Vaccinia-Infected Mice

| Compound | Dose (mg/kg) | Survival Rate (%) | Reference |

|---|---|---|---|

| This compound | 20 | 85–90 | |

| Methisazone | 20 | 80–85 | |

| Untreated | – | 10–15 |

Mechanism of Action Insights

Both this compound and methisazone inhibit viral replication by targeting ribonucleotide reductase, a key enzyme in viral DNA synthesis. However, this compound’s bis-thiosemicarbazone structure allows for stronger metal ion chelation, disrupting enzyme cofactors like iron more effectively .

Discussion of Research Implications

This compound represents a significant advancement in antiviral thiosemicarbazones, combining broad-spectrum activity with enhanced pharmacokinetics. Its superiority over methisazone in vitro and comparable in vivo performance position it as a candidate for repurposing against emerging poxviruses. Further studies should explore its synergy with existing antivirals and resistance profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。